2,3-Dimethyl-3'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

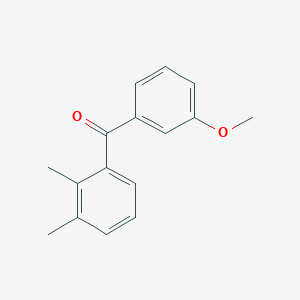

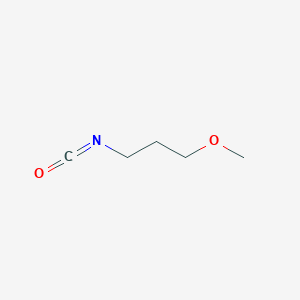

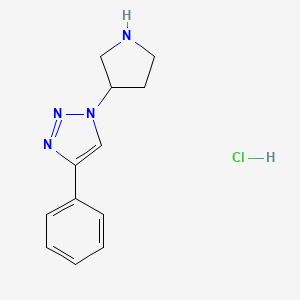

2,3-Dimethyl-3’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 . It is also known by its IUPAC name (2,3-dimethylphenyl) (3-methoxyphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-3’-methoxybenzophenone consists of a benzophenone core with two methyl groups attached to the 2 and 3 positions of one phenyl ring and a methoxy group attached to the 3’ position of the other phenyl ring .Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dimethyl-3’-methoxybenzophenone are not available, benzophenones are known to undergo various reactions. For instance, they can participate in the formation of carotenoids .Physical And Chemical Properties Analysis

2,3-Dimethyl-3’-methoxybenzophenone has a molecular weight of 240.3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Comprehensive Analysis of 2,3-Dimethyl-3’-methoxybenzophenone Applications

2,3-Dimethyl-3’-methoxybenzophenone is a chemical compound with the molecular formula

C16H16O2 C_{16}H_{16}O_{2} C16H16O2

and a molecular weight of 240.3 . It is known for its various applications in scientific research, which I will detail below in separate sections.Organic Synthesis Intermediate: 2,3-Dimethyl-3’-methoxybenzophenone serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for reactions that can introduce functional groups, facilitating the creation of diverse organic compounds used in pharmaceuticals and agrochemicals.

Photoinitiator for Polymerization: This compound can act as a photoinitiator, absorbing light to generate radicals necessary for the polymerization of certain monomers. This application is crucial in the development of coatings, adhesives, and 3D printing materials.

Material Science Research: In material science, 2,3-Dimethyl-3’-methoxybenzophenone is used to study the properties of organic semiconductors. Its stable phenone group makes it a candidate for investigating charge transfer and electronic conduction in organic materials.

Analytical Chemistry Standard: Due to its purity and stability, this compound is often used as a standard in analytical chemistry for calibrating instruments and validating methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry.

UV Stabilization: The methoxy and dimethyl groups in 2,3-Dimethyl-3’-methoxybenzophenone can absorb UV radiation, making it a potential additive for UV stabilization in plastics and coatings to prevent degradation from sunlight exposure.

Herbicide Development: Research has shown that related benzophenone derivatives exhibit selective herbicidal activity . While not directly mentioned, 2,3-Dimethyl-3’-methoxybenzophenone could be studied for its effects on plant growth and development, contributing to the design of new herbicides.

Safety and Hazards

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-6-4-9-15(12(11)2)16(17)13-7-5-8-14(10-13)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDHKVSTQWMHSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598285 |

Source

|

| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-3'-methoxybenzophenone | |

CAS RN |

750633-69-3 |

Source

|

| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)

![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)